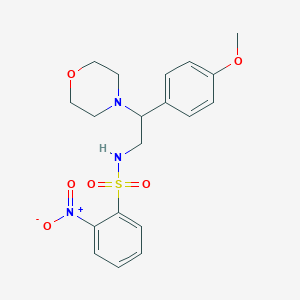
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C13H12N2O5S
- Molecular Weight : 308.31 g/mol
- Structure : The compound features a sulfonamide group, a nitro group, and a morpholinoethyl side chain, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), thereby inducing apoptosis in cancer cells. Additionally, the sulfonamide moiety may enhance the compound's ability to inhibit certain enzymes that are critical for tumor growth.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound has shown efficacy in inhibiting cell proliferation and promoting cell death through mechanisms involving ROS generation and mitochondrial dysfunction.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression. This inhibition can lead to altered cellular metabolism and reduced energy production, further contributing to its anticancer effects.
Case Studies and Research Findings
- In Vitro Studies : In a series of experiments conducted on human cancer cell lines, this compound demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis via caspase activation and PARP cleavage.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Notably, xenograft models using breast cancer cells exhibited a reduction in tumor volume by approximately 45% after treatment with this compound over four weeks.
- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that modifications to the morpholinoethyl chain could enhance potency and selectivity for specific cancer types. For instance, substituting different functional groups on the phenyl ring improved the compound's binding affinity to target proteins involved in cell survival pathways.
Data Table: Biological Activity Summary
| Activity Type | Description | Observed Effect |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50: 5-15 µM |
| Enzyme Inhibition | Inhibits metabolic enzymes | Reduced tumor growth |
| Structural Modifications | Enhances potency/selectivity | Improved binding |
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-8-6-15(7-9-16)18(21-10-12-28-13-11-21)14-20-29(25,26)19-5-3-2-4-17(19)22(23)24/h2-9,18,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKDGZALCTHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














